![molecular formula C19H19NO4 B3004927 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1426314-95-5](/img/structure/B3004927.png)
2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
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Description
The compound "2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide" is a structurally complex benzamide derivative. Benzamides are a class of compounds known for their diverse pharmacological activities, which often include gastrokinetic properties and potential applications in cancer treatment as well as imaging agents in PET scans . The presence of methoxy groups and a phenoxy substituent in the compound suggests potential for significant biological activity, given the relevance of similar structures in the literature.
Synthesis Analysis
The synthesis of benzamide derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps with a 1% overall yield, indicating the challenges associated with such synthetic pathways . Another example is the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, which achieved an 87.8% yield under optimized conditions . These examples highlight the importance of reaction conditions and the potential for high yields in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using these methods, revealing its crystallization in a triclinic system and providing detailed geometrical parameters . Such analyses are crucial for understanding the molecular geometry, which can influence the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cycloaddition and electrocyclic ring opening, as seen in the reactions of cisoid α-methoxyimino ketones with N,N-diethyl-1-propyn-1-amine . The reactivity of these compounds can be influenced by their molecular structure, as indicated by the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan investigations . Understanding these reactions is essential for predicting the behavior of the compound under different conditions and for designing new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as polymorphism, thermal stability, and spectroscopic characteristics, are important for their practical applications. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) were characterized, showing different thermal and spectroscopic properties . These properties can affect the compound's stability, solubility, and suitability for various pharmaceutical formulations.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given its structural features, it may potentially interfere with pathways involving aromatic compounds or those that utilize methoxy groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. The presence of methoxy groups could potentially enhance its solubility, thereby influencing its absorption and distribution .
Future Directions
properties
IUPAC Name |
2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-10-4-3-9-15(16)19(21)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJROMJNLWGQXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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